molecular formula C11H17FN4O B1479639 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098070-64-3

1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1479639
CAS No.: 2098070-64-3
M. Wt: 240.28 g/mol
InChI Key: IOTMAUOMTCAYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a 2-fluoroethyl group at the N1 position, a piperidin-2-yl substituent at the C3 position, and a carboxamide moiety at the C5 position. The piperidin-2-yl group introduces a heterocyclic amine, which may influence conformational flexibility and receptor binding interactions. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors such as kinases, proteases, or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

2-(2-fluoroethyl)-5-piperidin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O/c12-4-6-16-10(11(13)17)7-9(15-16)8-3-1-2-5-14-8/h7-8,14H,1-6H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMAUOMTCAYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN(C(=C2)C(=O)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(2-Fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide is a novel heterocyclic compound featuring a pyrazole ring that has garnered attention for its diverse biological activities. Its structural components, including the fluoroethyl and piperidinyl groups, contribute to its interaction with various biological targets, making it a promising candidate in medicinal chemistry.

  • Molecular Formula : C11H17FN4O
  • Molecular Weight : 240.28 g/mol
  • CAS Number : 2098070-64-3
  • SMILES Notation : FCCn1nc(cc1C(=O)N)C1CCCCN1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluoroethyl group enhances metabolic stability and binding affinity, which can lead to modulation of target activities through inhibition or activation. This mechanism is crucial for its potential therapeutic effects in various diseases.

Biological Activities

1-(2-Fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Activity :
    • In studies involving carrageenan-induced paw edema models, derivatives of pyrazole compounds have shown significant anti-inflammatory effects, with some exhibiting inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Potential :
    • Pyrazole derivatives have been explored for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines. For instance, compounds featuring similar structures have been reported to induce apoptosis in tumor cells .
  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives can exhibit antimicrobial properties against a range of pathogens, including E. coli and S. aureus. The piperidine moiety is particularly noted for enhancing these activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide, it is useful to compare it with related compounds:

Compound NameStructural ModificationBiological Activity
1-(2-chloroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamideChlorine instead of fluorineModerate anti-inflammatory effects
1-(2-bromoethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamideBromine instead of fluorineLower binding affinity compared to fluorinated variant
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamidePyridinyl group variationEnhanced selectivity towards certain receptors

The fluoroethyl substitution appears to provide superior metabolic stability and biological activity compared to its chloro and bromo counterparts.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrazole derivatives:

  • Anti-inflammatory Studies :
    • A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model. The most potent compound demonstrated over 80% inhibition compared to standard treatments .
  • Anticancer Research :
    • In vitro studies showed that certain pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. These findings underscore the need for further exploration into their mechanisms and therapeutic applications .
  • Antimicrobial Testing :
    • A novel series of pyrazoles were tested against bacterial strains, revealing significant antimicrobial activity attributed to the structural features of the piperidine moiety .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H17FN4O
  • Molecular Weight : 240.2773 g/mol
  • Structure : The compound features a pyrazole ring substituted with a piperidine moiety and a fluorinated ethyl group, contributing to its unique pharmacological properties.

PDE Inhibition

One of the prominent areas of research involving this compound is its role as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. PDE10A inhibitors are being explored for their therapeutic potential in treating neurological disorders such as schizophrenia and Huntington's disease. The introduction of fluorinated groups enhances the metabolic stability and selectivity of these inhibitors, making compounds like 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide valuable in drug development .

Imaging Agents

The incorporation of fluorine in the structure allows for the development of positron emission tomography (PET) imaging agents. Research has indicated that fluorinated pyrazole derivatives can be labeled effectively for in vivo imaging, aiding in the visualization of biological processes and disease states in preclinical models . This application is critical for advancing diagnostic techniques in medicine.

Case Study 1: Synthesis and Evaluation of PDE10A Inhibitors

A study focused on synthesizing a series of fluorine-containing PDE10A inhibitors demonstrated that modifications to the pyrazole moiety can significantly enhance binding affinity and selectivity. The synthesized compounds were evaluated for their inhibitory activity against PDE10A, with some derivatives showing IC50 values below 1 nM, indicating potent activity . This highlights the potential of 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide as a lead compound in developing novel therapeutics.

Case Study 2: Pharmacokinetic Studies

Another research effort investigated the pharmacokinetics of fluorinated pyrazole derivatives in rodent models. The studies revealed improved bioavailability and brain penetration compared to non-fluorinated analogs, underscoring the importance of fluorine substitution in enhancing the pharmacological profile of these compounds . This is particularly relevant for compounds targeting central nervous system disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A detailed comparison with structurally related pyrazole-5-carboxamide derivatives highlights key differences in substituents and pharmacological properties:

Compound Name Substituents (Position) Key Features Pharmacological Activity Reference
Target Compound 2-Fluoroethyl (N1), piperidin-2-yl (C3) Enhanced metabolic stability; potential CNS penetration due to piperidine Not explicitly reported N/A
3,5-AB-CHMFUPPYCA Cyclohexylmethyl (N1), 4-fluorophenyl (C3) Synthetic cannabinoid receptor agonist (SCRA) activity; regioisomer specificity Binds CB1/CB2 receptors
Razaxaban (DPC 906) Trifluoromethyl (C3), aminobenzisoxazole (C1) High selectivity for Factor Xa; oral bioavailability Anticoagulant
Berotralstat Trifluoromethyl (C3), aryl-cyclopropane Plasma kallikrein inhibitor; dihydrochloride salt enhances solubility Hereditary angioedema prophylaxis
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Ethyl (N1), trifluoromethyl (C3) Aminoethyl side chain may improve water solubility Research chemical (unconfirmed)

Key Observations

Substituent Effects on Bioactivity The 2-fluoroethyl group in the target compound likely improves metabolic stability compared to non-fluorinated alkyl chains (e.g., ethyl in ). Fluorine’s electronegativity also enhances binding affinity in hydrophobic pockets . The piperidin-2-yl group distinguishes the target from compounds with aryl or sulfonamide substituents (e.g., ). Piperidine’s basic nitrogen may facilitate interactions with acidic residues in enzyme active sites or GPCRs.

Pharmacological Potential Unlike 3,5-AB-CHMFUPPYCA, which exhibits SCRA activity , the target compound’s piperidine moiety may redirect its activity toward non-cannabinoid targets, such as serotonin or dopamine receptors. The absence of a trifluoromethyl group (common in ) suggests the target may lack the steric bulk required for protease inhibition but could favor interactions with smaller binding pockets.

Synthetic Considerations

  • The synthesis likely parallels methods for ethyl 1-(2-bromoethyl)pyrazole derivatives (e.g., bromoethyl intermediates in ). Fluorination may involve nucleophilic substitution or fluoroalkylation reagents .

Analytical Characterization

  • As seen in , the target compound would require NMR (¹H, ¹⁹F), LC-MS, and elemental analysis to confirm regiochemistry and purity. Crystal structure analysis (if feasible) could resolve piperidine ring conformation .

Challenges and Opportunities

  • Uncertain Target Profile : While structural analogs target diverse pathways (e.g., coagulation , kallikrein inhibition ), the biological activity of the target remains speculative.
  • Optimization Potential: Introducing a sulfonyl group (as in ) could enhance solubility, while replacing piperidine with morpholine might alter pharmacokinetics.

Preparation Methods

Formation of the Pyrazole Core

A representative synthetic route begins with the preparation of β-enamino diketones or β-keto esters derived from piperidine carboxylic acids protected with suitable groups (e.g., Boc protection). These intermediates react with hydrazine derivatives to form the pyrazole ring:

  • Step 1: Synthesis of β-keto esters from piperidine-2-carboxylic acid derivatives using Meldrum’s acid and coupling agents such as EDC·HCl and DMAP.

  • Step 2: Conversion of β-keto esters to β-enamino diketones via reaction with N,N-dimethylformamide dimethyl acetal (DMF·DMA).

  • Step 3: Condensation of β-enamino diketones with hydrazine derivatives to afford 3-(piperidin-2-yl)-1H-pyrazole-5-carboxylates.

Introduction of the 2-Fluoroethyl Group at N-1

Selective N-alkylation of the pyrazole NH at position 1 is achieved by treating the pyrazole intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a suitable base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or THF. This step yields 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylate or related derivatives.

Conversion to Carboxamide at C-5

The carboxylate ester is hydrolyzed to the corresponding acid, which is then converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions in solvents like toluene. The acid chloride intermediate is reacted with piperidin-2-yl amine to form the carboxamide functionality at C-5, completing the synthesis of 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 β-Keto ester formation Piperidine-2-carboxylic acid + Meldrum’s acid, EDC·HCl, DMAP β-Keto ester intermediate
2 β-Enamino diketone formation β-Keto ester + N,N-dimethylformamide dimethyl acetal β-Enamino diketone
3 Pyrazole ring formation β-Enamino diketone + hydrazine derivative 3-(piperidin-2-yl)-1H-pyrazole-5-carboxylate
4 N-1 Alkylation Pyrazole + 2-fluoroethyl halide + base (K2CO3, NaH) 1-(2-fluoroethyl)-3-(piperidin-2-yl)-pyrazole-5-carboxylate
5 Ester hydrolysis and acid chloride formation Hydrolysis (acid/base), then SOCl2 or oxalyl chloride Pyrazole-5-carbonyl chloride
6 Amide formation Acid chloride + piperidin-2-yl amine 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide

Detailed Research Findings and Optimization Notes

  • Base and Solvent Effects: Use of triethylamine or other tertiary amines as base in the amide formation step improves yield and purity of the carboxamide. Aprotic solvents such as THF or dichloromethane are preferred for N-alkylation steps to avoid side reactions.

  • Temperature Control: Reflux conditions for acid chloride formation and low temperatures (0 °C to room temperature) during amide coupling minimize decomposition and side product formation.

  • Yield Considerations: Yields for the final carboxamide product range from moderate to good (30-70%), influenced by the purity of intermediates and reaction conditions.

  • Regiochemistry Confirmation: Nuclear magnetic resonance (NMR) spectroscopy, including NOESY and HMBC experiments, confirm the regiochemistry of substitution on the pyrazole ring and the position of the fluoroethyl and piperidinyl substituents.

Summary Table of Key Preparation Parameters

Parameter Condition/Value Notes
β-Keto ester formation EDC·HCl, DMAP, Meldrum’s acid, RT High purity essential
β-Enamino diketone formation N,N-dimethylformamide dimethyl acetal, RT Enables pyrazole ring closure
Pyrazole ring formation Hydrazine derivative, protic/aprotic solvent Regioselectivity solvent-dependent
N-Alkylation 2-Fluoroethyl bromide, K2CO3 or NaH, DMF/THF, RT Selective N-1 alkylation
Acid chloride formation SOCl2 or oxalyl chloride, reflux, toluene Complete conversion critical
Amide coupling Piperidin-2-yl amine, triethylamine, DCM, 0 °C to RT Controlled addition improves yield
Final yield 30-70% Depends on reaction optimization

Q & A

Q. Basic

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm ensure >98% purity () .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

How can computational tools aid in the design of novel analogs?

Q. Advanced

  • DFT calculations : Predict electronic effects of substituents (e.g., fluoroethyl vs. chloroethyl) on reaction kinetics and regioselectivity .
  • ADMET profiling : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .
  • Molecular dynamics : Simulate ligand-receptor binding over 100 ns trajectories to assess conformational stability (e.g., for Lp-PLA2 inhibitors in ) .

What are the challenges in scaling up synthesis from lab to pilot plant?

Q. Advanced

  • Solvent recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce waste .
  • Catalyst loading : Optimize Pd(PPh3)₄ use to <5 mol% while maintaining yield .
  • Safety protocols : Address bromoethyl intermediate toxicity () via closed-system reactors and real-time gas monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.